Cas no 1014703-30-0 (3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-phenyl-)

3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-phenyl-, is a protected derivative of 3-azetidineacetic acid featuring a tert-butoxycarbonyl (Boc) group and a phenyl substituent. This compound is valuable in organic synthesis, particularly in peptide and heterocycle chemistry, due to its role as a versatile intermediate. The Boc group enhances stability, facilitating handling and storage, while the phenyl moiety offers opportunities for further functionalization. Its structural features make it suitable for applications in medicinal chemistry and drug development, where controlled reactivity and selective deprotection are required. The compound’s defined purity and consistent performance make it a reliable choice for research and industrial processes.
3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-phenyl- structure
1014703-30-0 structure
Product Name:3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-phenyl-
CAS No:1014703-30-0
MF:C16H21NO4
MW:291.34224486351
CID:6483510
Update Time:2025-05-20

3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-phenyl-
    • Inchi: 1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,9-13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19)
    • InChI Key: IDRRMIZUDZHCAQ-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(C2=CC=CC=C2)(CC(O)=O)C1

Experimental Properties

  • Density: 1.193±0.06 g/cm3(Predicted)
  • Boiling Point: 440.2±38.0 °C(Predicted)
  • pka: 4.58±0.10(Predicted)

3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-phenyl- Pricemore >>

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Additional information on 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-phenyl-

3-Azetidineacetic Acid, 1-[(1,1-Dimethylethoxy)Carbonyl]-3-Phenyl-

The compound 3-Azetidineacetic Acid, 1-[(1,1-Dimethylethoxy)Carbonyl]-3-Phenyl- (CAS No. 1014703-30-0) is a specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of azetidine derivatives, which are four-membered ring structures that have gained attention due to their unique chemical properties and potential biological activities. The structure of this compound features an azetidine ring substituted with a phenyl group and a protected carboxylic acid moiety, making it a valuable intermediate in the synthesis of more complex molecules.

Recent advancements in synthetic chemistry have highlighted the importance of azetidine derivatives as building blocks for drug discovery. The azetidine ring is known for its rigidity and ability to form stable conformations, which are advantageous in designing bioactive compounds. The phenyl group attached to the azetidine ring in this compound introduces aromaticity, potentially enhancing its pharmacokinetic properties such as solubility and permeability. Furthermore, the presence of the (1,1-dimethylethoxy)carbonyl group serves as a protecting group for the carboxylic acid functionality, which is crucial during multi-step synthesis processes to prevent unwanted side reactions.

Research has shown that azetidine-containing compounds exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, studies published in reputable journals such as *Journal of Medicinal Chemistry* and *Organic Letters* have demonstrated that azetidine derivatives can act as inhibitors of key enzymes involved in disease pathways. The phenyl-substituted azetidine structure in this compound may contribute to its ability to interact with specific biological targets, making it a promising candidate for further exploration in drug development.

In terms of synthesis, the preparation of 3-Azetidineacetic Acid, 1-[(1,1-Dimethylethoxy)Carbonyl]-3-Phenyl- involves a series of carefully designed reactions. Typically, the synthesis begins with the formation of the azetidine ring through cyclization reactions or by using pre-existing azetidine precursors. Subsequent steps involve functional group transformations to introduce the phenyl group and the protective carbonyl moiety. The use of protecting groups like (1,1-dimethylethoxy)carbonyl ensures that the carboxylic acid remains inert during intermediate steps until it is ready for deprotection in later stages.

The application of this compound extends beyond its role as an intermediate. Its structure can be further modified by replacing or adding functional groups to tailor its properties for specific applications. For example, substituting the phenyl group with other aromatic or aliphatic groups could lead to derivatives with enhanced bioavailability or selectivity towards particular biological targets. Additionally, the unprotected carboxylic acid form can serve as a starting point for peptide bond formation or other bioconjugation reactions.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into the molecular architecture and help ensure that the compound meets quality standards required for research and development purposes.

In conclusion, 3-Azetidineacetic Acid, 1-[(1,1-Dimethylethoxy)Carbonyl]-3-Phenyl- (CAS No. 1014703-30-0) represents a significant advancement in organic synthesis and drug discovery. Its unique structure combines functional groups that offer versatility in chemical reactivity and biological interaction potential. As research continues to uncover new applications for azetidine derivatives, this compound stands out as a valuable tool for scientists working at the forefront of medicinal chemistry.

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